molecular formula C14H19NO2 B2533979 6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane CAS No. 1955557-98-8

6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B2533979
CAS No.: 1955557-98-8
M. Wt: 233.311
InChI Key: GLJIKVXMKLAHOS-UHFFFAOYSA-N
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Description

6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane is a synthetic organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol It belongs to the class of azaspiro compounds, which are characterized by a spirocyclic structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted aziridine with a methoxy-substituted cyclopropane under acidic or basic conditions to form the spirocyclic structure . The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.

Scientific Research Applications

6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may enable the compound to fit into unique binding sites, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethoxy-1-phenyl-2-azaspiro[3.3]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy and phenyl groups can influence its reactivity, solubility, and potential bioactivity, distinguishing it from other spirocyclic compounds.

Properties

IUPAC Name

6,6-dimethoxy-3-phenyl-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-16-14(17-2)8-13(9-14)10-15-12(13)11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJIKVXMKLAHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2(C1)CNC2C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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